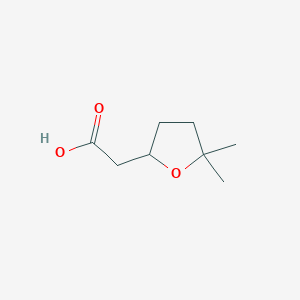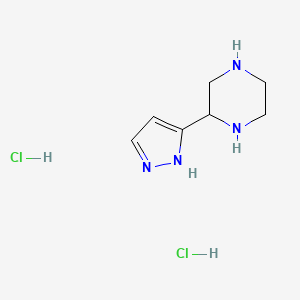
2-(1H-pyrazol-3-yl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrazol-3-yl)piperazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused with a piperazine moiety, making it a versatile scaffold in medicinal chemistry. This compound is known for its potential biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . Another method includes the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-pyrazol-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like bromine to form pyrazole derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents such as Cp2Co or Fe powder.
Substitution: Substitution reactions often involve reagents like aryl halides and bases such as KOtBu.
Common Reagents and Conditions
Common reagents include bromine for oxidation, Cp2Co for reduction, and aryl halides for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like DMSO and THF .
Major Products
The major products formed from these reactions include various substituted pyrazoles and piperazine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrazol-3-yl)piperazine dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1H-pyrazol-3-yl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, influencing neurotransmitter levels in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring and exhibit similar biological activities.
Quinolinyl-pyrazoles: Known for their pharmacological properties and used in similar research applications.
Imidazole-containing compounds: Share structural similarities and are used in medicinal chemistry.
Uniqueness
2-(1H-pyrazol-3-yl)piperazine dihydrochloride is unique due to its specific combination of a pyrazole ring and a piperazine moiety, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C7H14Cl2N4 |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
2-(1H-pyrazol-5-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-10-11-6(1)7-5-8-3-4-9-7;;/h1-2,7-9H,3-5H2,(H,10,11);2*1H |
InChI-Schlüssel |
YNFJTPDGCKYFED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CN1)C2=CC=NN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456476.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13456492.png)
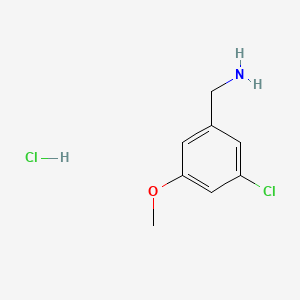
![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
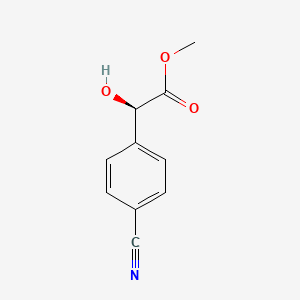
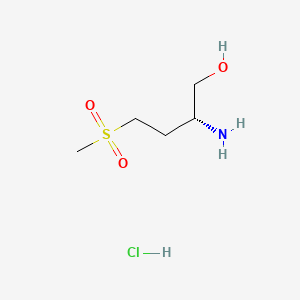
![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)

![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
